2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-fluorophenyl)acetamide
Overview
Description
2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-fluorophenyl)acetamide, commonly known as EMA401, is a novel small molecule drug that has been extensively studied for its potential therapeutic applications in pain management. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain perception and inflammation.
Mechanism of Action
EMA401 is a highly selective antagonist of the 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-fluorophenyl)acetamide, which is involved in the regulation of pain perception and inflammation. By blocking the 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-fluorophenyl)acetamide, EMA401 reduces the release of pro-inflammatory cytokines and chemokines, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain and inflammation in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to reduce blood pressure and improve renal function in preclinical models of hypertension and diabetic nephropathy.
Advantages and Limitations for Lab Experiments
One of the advantages of using EMA401 in lab experiments is its high selectivity for the 2-(4-ethyl-2-oxo-3-morpholinyl)-N-(4-fluorophenyl)acetamide, which reduces the risk of off-target effects. However, one of the limitations is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of EMA401. One direction is to further investigate its potential therapeutic applications in pain management, hypertension, heart failure, and diabetic nephropathy. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of EMA401 in humans.
Scientific Research Applications
EMA401 has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in preclinical models of neuropathic pain, inflammatory pain, and cancer pain. EMA401 has also been studied for its potential use in the treatment of other conditions such as hypertension, heart failure, and diabetic nephropathy.
properties
IUPAC Name |
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(4-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-2-17-7-8-20-14(19)12(17)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDHETIYNATAMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.